(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid
Overview
Description
JWH 018 N-pentanoic acid β-D-Glucuronide: is a metabolite of the synthetic cannabinoid JWH 018. This compound is formed in the body as a result of the metabolism of JWH 018, which is known for its psychoactive effects similar to those of Δ9-tetrahydrocannabinol (Δ9-THC) found in cannabis . The glucuronide conjugate is a major urinary metabolite, making it significant in forensic and toxicological studies .
Mechanism of Action
Target of Action
The primary target of JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide is the central cannabinoid (CB1) receptor . The CB1 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.
Mode of Action
JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide acts as a mildly selective agonist of the CB1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the CB1 receptor, mimicking the action of endogenous cannabinoids, leading to a series of changes in the cell.
Biochemical Pathways
The compound is characterized by monohydroxylation of the N-alkyl chain , based on the metabolism of the closely-related compounds JWH 015 and JWH 018 . This process affects various biochemical pathways, leading to downstream effects such as modulation of neurotransmitter release in the brain.
Pharmacokinetics
JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide is expected to be a major urinary metabolite of JWH 073 . In urine samples, this metabolite of JWH 018 is almost completely glucuronidated
Action Environment
The action, efficacy, and stability of JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2~8°C to maintain its stability. Other factors such as pH, presence of other substances, and individual genetic variations can also impact the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide interacts with various enzymes, proteins, and other biomolecules. It is expected to be involved in the metabolism of the closely-related JWH 015 and JWH 018
Cellular Effects
Its parent compound, JWH 073, has been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is expected to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Its parent compound, JWH 073, has been shown to have effects in animal models .
Metabolic Pathways
JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide is expected to be involved in metabolic pathways, potentially interacting with various enzymes or cofactors
Transport and Distribution
It is expected to interact with various transporters or binding proteins .
Subcellular Localization
It is expected to be directed to specific compartments or organelles based on the properties of its parent compound, JWH 073 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 018 N-pentanoic acid β-D-Glucuronide involves the glucuronidation of JWH 018 N-pentanoic acid. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the parent compound . The reaction conditions often include an aqueous buffer system and a source of glucuronic acid, such as uridine diphosphate glucuronic acid (UDPGA) .
Industrial Production Methods: the general approach would involve large-scale enzymatic glucuronidation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions often require the use of electrophilic reagents and catalysts.
Major Products:
Oxidation: Hydroxylated metabolites.
Reduction: Reduced metabolites.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: JWH 018 N-pentanoic acid β-D-Glucuronide is used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids in biological samples .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of synthetic cannabinoids .
Medicine: While not used therapeutically, it is significant in forensic medicine for the identification of synthetic cannabinoid use .
Industry: The compound is used in the development of analytical methods for the detection of synthetic cannabinoids in various matrices .
Comparison with Similar Compounds
JWH 018 N-(5-hydroxypentyl) β-D-Glucuronide: Another major urinary metabolite of JWH 018.
JWH 073 N-pentanoic acid β-D-Glucuronide: A similar metabolite derived from the synthetic cannabinoid JWH 073.
Uniqueness: JWH 018 N-pentanoic acid β-D-Glucuronide is unique due to its specific structure and formation pathway, which involves the glucuronidation of JWH 018 N-pentanoic acid . This makes it a crucial marker for the detection of JWH 018 use in forensic and toxicological studies .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO8/c31-23(20-12-7-9-17-8-1-2-10-18(17)20)21-16-30(22-13-4-3-11-19(21)22)14-5-6-15-37-29-26(34)24(32)25(33)27(38-29)28(35)36/h1-4,7-13,16,24-27,29,32-34H,5-6,14-15H2,(H,35,36)/t24-,25-,26+,27-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGKIHYPMBEHBR-DYXRGMLLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCOC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016930 | |
Record name | 4-[3-(1-naphthalenylcarbonyl)-1H-indol-1-yl]butyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1322008-41-2 | |
Record name | 4-[3-(1-naphthalenylcarbonyl)-1H-indol-1-yl]butyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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